BIS THF Nitro Derivative 2
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BIS THF Nitro Derivative 2 typically involves the reaction of hexahydrofuro[2,3-b]furan-3-yl with 4-nitrophenyl carbonate under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions: BIS THF Nitro Derivative 2 undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The phenyl carbonate moiety can undergo nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl carbonate derivatives
Scientific Research Applications
BIS THF Nitro Derivative 2 has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of BIS THF Nitro Derivative 2 involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of enzyme activity, disruption of cellular processes, and induction of cytotoxic effects in cancer cells .
Comparison with Similar Compounds
BIS THF Nitro Derivative 1: Similar structure but with different substituents on the phenyl ring.
BIS THF Nitro Derivative 3: Another derivative with variations in the nitro group position and substituents.
Uniqueness: BIS THF Nitro Derivative 2 is unique due to its specific combination of a tetrahydrofuran ring and a nitro-substituted phenyl carbonate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
252873-01-1 |
---|---|
Molecular Formula |
C13H13NO7 |
Molecular Weight |
295.24 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid |
Origin of Product |
United States |
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